molecular formula C7H13NO2 B8314769 trans-3-Ethylproline

trans-3-Ethylproline

Cat. No.: B8314769
M. Wt: 143.18 g/mol
InChI Key: UGOPTYHSSLZCIG-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-Ethylproline is a synthetically designed proline analogue belonging to the important class of 3-substituted prolines . These compounds are valuable tools in chemical biology and medicinal chemistry, serving as key building blocks for the development of peptidomimetics and for Structure-Activity Relationship (SAR) studies of biologically active peptides . The unique structure of proline, a secondary amine, introduces conformational restriction and influences the cis/trans isomerism of the peptide backbone when incorporated into chains . By adding an ethyl group at the 3-position, researchers can further fine-tune this conformational landscape. This modification combines the inherent flexibility restriction of the proline backbone with the steric and chemical information of the ethyl side chain, making it a proline "chimera" . This allows scientists to probe and stabilize specific peptide secondary structures, such as β-turns or polyproline helices (PPII), which are crucial for molecular recognition and function . The primary application of trans-3-Ethylproline is in academic and pharmaceutical research, where it is used to design novel peptide-based therapeutics, enzyme inhibitors, and probes for studying protein-protein interactions. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S,3S)-3-ethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-2-5-3-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

UGOPTYHSSLZCIG-WDSKDSINSA-N

Isomeric SMILES

CC[C@H]1CCN[C@@H]1C(=O)O

Canonical SMILES

CCC1CCNC1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

trans-3-Hydroxy-L-proline (HMDB0059659)

Structural Features :

  • Substitution: Hydroxyl (-OH) at the 3-position (trans configuration).
  • IUPAC Name: (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid .
  • Molecular Formula: C₅H₉NO₃; Molecular Weight: 131.13 g/mol.

Key Properties :

  • Hydrophilicity : The hydroxyl group enhances hydrogen bonding, increasing water solubility.
  • Basicity : Classified as a "very strong base" due to the pyrrolidine ring’s secondary amine .
  • Biological Role : Found in collagen and influences protein stability.

Comparison with trans-3-Ethylproline :

  • Hydrophobicity : The ethyl group in trans-3-Ethylproline increases logP (predicted ~0.5–1.5 higher than trans-3-hydroxy-L-proline), reducing water solubility.
  • Conformational Flexibility : Ethyl substitution may stabilize specific ring conformations, unlike the hydroxyl group, which participates in intramolecular hydrogen bonding .

cis-3-Methylproline

Structural Features :

  • Substitution: Methyl (-CH₃) at the 3-position (cis configuration).
  • Key Properties :
    • Hydrophobicity : Moderate increase in logP compared to unsubstituted proline.
    • Conformational Impact : Cis-methyl groups restrict ring puckering, favoring the Cᵧ-endo conformation.

Comparison with trans-3-Ethylproline :

  • Configuration : Trans vs. cis configurations alter spatial positioning, affecting interactions in chiral environments.

4-Hydroxyproline

Structural Features :

  • Substitution: Hydroxyl (-OH) at the 4-position.
  • Key Properties :
    • Role in Collagen : Critical for collagen triple-helix stability.
    • Hydrogen Bonding : Participates in inter-strand H-bonding.

Comparison with trans-3-Ethylproline :

  • Positional Isomerism : 3- vs. 4-substitution leads to divergent effects on ring puckering and protein interactions.
  • Functional Group : Hydroxyl vs. ethyl groups confer opposing solubility and electronic properties.

Data Table: Comparative Properties of Proline Derivatives

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Predicted logP Key Properties
trans-3-Ethylproline Ethyl (3, trans) C₇H₁₃NO₂ ~157.18 ~0.5–1.5 High hydrophobicity, steric hindrance
trans-3-Hydroxy-L-proline Hydroxyl (3, trans) C₅H₉NO₃ 131.13 -1.2 Strong H-bonding, hydrophilic
cis-3-Methylproline Methyl (3, cis) C₆H₁₁NO₂ 129.16 ~-0.3 Moderate steric effects
4-Hydroxyproline Hydroxyl (4) C₅H₉NO₃ 131.13 -1.0 Collagen stabilization, H-bonding

Research Findings and Implications

  • Synthetic Accessibility : Ethyl-substituted prolines require tailored synthesis routes due to steric challenges in introducing bulky groups .
  • Biological Interactions : Ethyl groups may reduce binding affinity in enzyme-active sites compared to hydroxylated analogs but enhance membrane permeability in drug design.
  • Spectroscopic Data : While trans-3-hydroxy-L-proline has well-documented NMR and MS/MS spectra , analogous data for trans-3-Ethylproline remain uncharacterized in the provided evidence.

Q & A

Basic Research Question

  • Methodological Answer : The synthesis of trans-3-Ethylproline typically involves proline derivatives subjected to alkylation, asymmetric catalysis, or ring-opening reactions. To compare efficiency:
    • Use HPLC or LC-MS to quantify yield and purity .
    • Apply kinetic studies to evaluate reaction rates under varying conditions (temperature, catalysts).
    • Cross-validate stereochemical outcomes via X-ray crystallography or circular dichroism (CD) spectroscopy .
    • Report reaction conditions (solvents, catalysts, and purification steps) following NIH preclinical guidelines to ensure reproducibility .

How can researchers resolve contradictions in reported biological activities of trans-3-Ethylproline across in vitro studies?

Advanced Research Question

  • Methodological Answer : Contradictions may arise from variability in experimental design or bias. To address this:
    • Conduct a systematic review adhering to PRISMA guidelines to identify heterogeneity in study parameters (e.g., cell lines, concentrations) .
    • Perform meta-regression to assess whether methodological factors (e.g., lack of blinding or inadequate randomization) inflate effect sizes .
    • Replicate key experiments using standardized protocols, ensuring allocation concealment and double-blinding where feasible .

What spectroscopic techniques are most reliable for confirming the stereochemical integrity of trans-3-Ethylproline?

Basic Research Question

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral shift reagents to distinguish enantiomers .
    • X-ray Crystallography : Resolve absolute configuration definitively; deposit data in repositories like the Cambridge Structural Database .
    • Circular Dichroism (CD) : Compare experimental spectra with reference data to confirm conformational stability .

What experimental design considerations are critical when studying trans-3-Ethylproline’s effects on protein folding kinetics?

Advanced Research Question

  • Methodological Answer :
    • Controlled Variables : Standardize buffer conditions (pH, ionic strength) and protein-to-ligand ratios .
    • Randomization : Assign protein samples to treatment/control groups randomly to minimize selection bias .
    • Replication : Perform triplicate experiments and report statistical power calculations to ensure detectability of folding rate changes .
    • Data Integration : Combine stopped-flow fluorescence with molecular dynamics (MD) simulations to correlate empirical and computational data .

How can researchers ensure reproducibility in synthesizing trans-3-Ethylproline derivatives for structure-activity relationship (SAR) studies?

Basic Research Question

  • Methodological Answer :
    • Detailed Protocols : Document reaction parameters (e.g., stoichiometry, solvent purity) in supplemental materials .
    • Analytical Validation : Use orthogonal methods (e.g., NMR for structure, LC-MS for purity) .
    • Data Sharing : Deposit synthetic procedures in open-access repositories (e.g., Zenodo) to facilitate cross-lab validation .

What strategies mitigate bias in preclinical studies evaluating trans-3-Ethylproline’s therapeutic potential?

Advanced Research Question

  • Methodological Answer :
    • Blinding : Ensure researchers assessing outcomes (e.g., tumor size, enzyme activity) are blinded to treatment groups .
    • Allocation Concealment : Use third-party randomization tools to assign animal models to cohorts, preventing selection bias .
    • Pre-registration : Submit study protocols to platforms like Open Science Framework before experimentation to reduce reporting bias .

How should researchers integrate computational and experimental data when modeling trans-3-Ethylproline’s conformational dynamics?

Advanced Research Question

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Run simulations with multiple force fields (e.g., AMBER, CHARMM) and validate against NMR-derived rotational constraints .
    • Free Energy Calculations : Use umbrella sampling or metadynamics to predict dominant conformers and compare with crystallographic data .
    • Error Analysis : Report root-mean-square deviations (RMSD) between computational and experimental structures to quantify model accuracy .

What ethical and reporting standards apply to studies involving trans-3-Ethylproline in animal models?

Basic Research Question

  • Methodological Answer :
    • Ethical Approval : Obtain approval from institutional review boards (IRB) and adhere to ARRIVE guidelines for reporting animal studies .
    • NIH Compliance : Detail housing conditions, anesthesia protocols, and euthanasia methods in manuscripts .
    • Data Transparency : Share raw data (e.g., survival rates, toxicity metrics) in public repositories like Figshare .

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